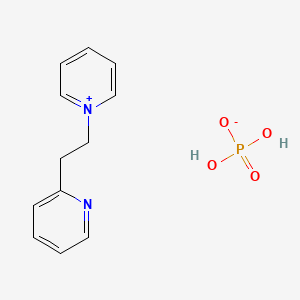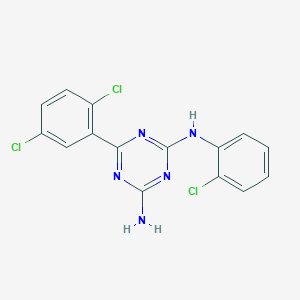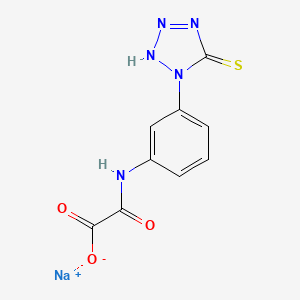
Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate is a heterocyclic organic compound with the molecular formula C9H9N5OSNa. It is known for its unique structure, which includes a tetrazole ring, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate typically involves the reaction of 3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)aniline with sodium acetate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the required reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The tetrazole ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted tetrazole derivatives.
Aplicaciones Científicas De Investigación
Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate involves its interaction with specific molecular targets. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)-benzenesulfonic acid sodium salt
- N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide
- 2-(methylsulfanyl)-N-(3-(5-sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl)acetamide
Uniqueness
Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate stands out due to its specific structural features, such as the presence of both a tetrazole ring and an acetamidate group. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
57116-72-0 |
|---|---|
Fórmula molecular |
C9H6N5NaO3S |
Peso molecular |
287.23 g/mol |
Nombre IUPAC |
sodium;2-oxo-2-[3-(5-sulfanylidene-2H-tetrazol-1-yl)anilino]acetate |
InChI |
InChI=1S/C9H7N5O3S.Na/c15-7(8(16)17)10-5-2-1-3-6(4-5)14-9(18)11-12-13-14;/h1-4H,(H,10,15)(H,16,17)(H,11,13,18);/q;+1/p-1 |
Clave InChI |
UHADYTHGTLOICT-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC(=C1)N2C(=S)N=NN2)NC(=O)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12684369.png)


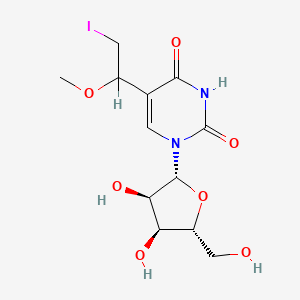

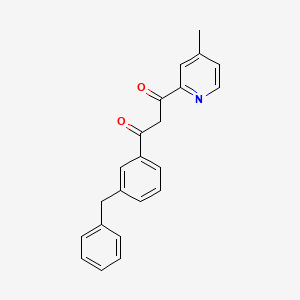
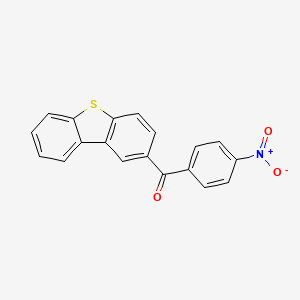
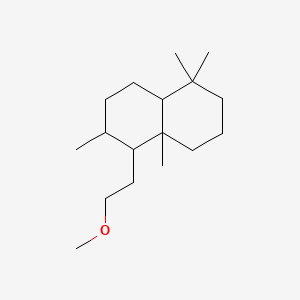
![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)
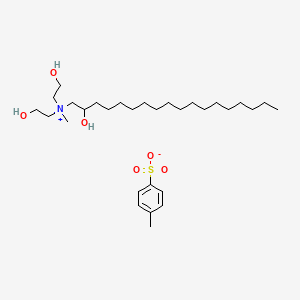
![2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12684447.png)
